5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide
CAS No.: 1000932-91-1
Cat. No.: VC2550128
Molecular Formula: C10H8N2S5
Molecular Weight: 316.5 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1000932-91-1 |
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Molecular Formula | C10H8N2S5 |
Molecular Weight | 316.5 g/mol |
IUPAC Name | 5-(5-carbamothioylthiophen-2-yl)sulfanylthiophene-2-carbothioamide |
Standard InChI | InChI=1S/C10H8N2S5/c11-9(13)5-1-3-7(15-5)17-8-4-2-6(16-8)10(12)14/h1-4H,(H2,11,13)(H2,12,14) |
Standard InChI Key | ZPYRAXKLJYDCKN-UHFFFAOYSA-N |
SMILES | C1=C(SC(=C1)SC2=CC=C(S2)C(=S)N)C(=S)N |
Canonical SMILES | C1=C(SC(=C1)SC2=CC=C(S2)C(=S)N)C(=S)N |
Introduction
Chemical Structure and Properties
Heterogeneous and Homogeneous Techniques
Another relevant synthetic approach involves the modification of thiophene carbothioamide derivatives for incorporation into functional materials. Both heterogeneous and homogeneous techniques have been reported:
Heterogeneous Technique:
The synthesis involves adding functionalized magnetic nanoparticles to a solution of thiophene carbothioamide derivatives, followed by refluxing and magnetic separation .
Homogeneous Technique:
This approach involves mixing thiophene carbothioamide derivatives with (3-aminopropyl)-triethoxysilane in tetrahydrofuran under magnetic stirring, followed by additional processing steps to obtain the final product .
These synthetic approaches could potentially be adapted for the preparation of 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide with appropriate modifications.
Biological Activities
Antibacterial Properties
Thiophene carbothioamide derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Based on studies of related compounds, 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide might exhibit similar properties.
Table 1: Antibacterial Activity of Selected Thiophene Carbothioamide Derivatives
Compound | Activity Against E. coli (%) | Activity Against S. aureus (%) | Activity Against P. aeruginosa (%) |
---|---|---|---|
7b | 86.9 | 83.3 | 82.6 |
3b | 78.3 | 70.8 | 73.9 |
Ampicillin | 25 | 23 | 24 |
The data shows that certain thiophene carbothioamide derivatives (particularly compound 7b) exhibit significantly higher antibacterial activity against common pathogens compared to the standard antibiotic ampicillin.
The presence of two carbothioamide groups in 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide might enhance its antibacterial properties through multiple interaction sites with bacterial targets.
Compound | IC₅₀ (μM) against Hep3B liver cancer cells |
---|---|
2b | 5.46 |
2e | 12.58 |
These compounds demonstrated interactions with tubulin similar to established anticancer agents, suggesting their mechanism of action involves disruption of microtubule dynamics.
The dithiophene structure in 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide, with its extended conjugation and multiple sulfur atoms, might confer enhanced anticancer activity through increased lipophilicity and improved cellular uptake.
Structure-Activity Relationships
Key Structural Features
Analysis of related thiophene derivatives reveals several structural features that influence biological activity:
For 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide, the presence of two carbothioamide groups and the sulfanyl linkage likely creates a unique electronic environment that could influence its biological properties.
Comparison with Related Compounds
While specific information about 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide is limited, comparison with related compounds provides valuable insights:
Table 3: Structural Comparison of Related Thiophene Derivatives
Compound | Molecular Formula | Key Structural Features | Molecular Weight |
---|---|---|---|
5-(Pyridin-2-yl)thiophene-2-carbothioamide | C₁₀H₈N₂S₂ | Pyridine ring connected to thiophene with carbothioamide | 220.3 g/mol |
Thiophene-2-carbothioamide | C₅H₅NS₂ | Single thiophene with carbothioamide | ~143 g/mol |
5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide | C₁₀H₈N₂S₄ (estimated) | Two thiophene rings linked by sulfanyl bridge, each with carbothioamide | ~300 g/mol (estimated) |
The pyridine-containing analog 5-(Pyridin-2-yl)thiophene-2-carbothioamide (PubChem CID 2776127) has been more extensively characterized, with detailed structural information available including 2D and 3D conformations .
Research Applications
Medicinal Chemistry Applications
Based on the biological activities of related thiophene carbothioamide derivatives, 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide could have several medicinal chemistry applications:
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Development of novel antibacterial agents, particularly against resistant strains
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Design of anticancer therapeutics targeting tubulin polymerization
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Creation of antioxidant compounds for treating oxidative stress-related conditions
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Exploration as anti-inflammatory agents
The dual carbothioamide functionality might create opportunities for enhanced binding to biological targets, potentially improving efficacy compared to single-carbothioamide analogs.
Materials Science Applications
Thiophene-based compounds have established applications in materials science due to their electronic properties. Potential applications for 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide include:
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Development of conductive polymers and organic semiconductors
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Creation of chemical sensors exploiting the carbothioamide groups as recognition elements
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Design of self-assembled materials through hydrogen bonding interactions
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Formulation of functional coatings with antimicrobial properties
Coordination Chemistry
The presence of multiple sulfur atoms and two carbothioamide groups makes 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide an interesting candidate for coordination chemistry applications:
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Formation of metal complexes through the thiocarbonyl sulfur atoms
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Development of heterogeneous catalysts through immobilization on solid supports
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Creation of luminescent materials through coordination with appropriate metal centers
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Design of magnetic materials through coordination with paramagnetic metal ions
Research on related thiophene derivatives has demonstrated their utility in creating functionalized magnetic nanoparticles through grafting reactions .
Synthetic Challenges and Optimization
Synthesis Optimization
Potential challenges in synthesizing 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide include:
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Control of regioselectivity during functionalization of the thiophene rings
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Formation of the sulfanyl linkage between the two thiophene units
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Preventing unwanted side reactions of the reactive carbothioamide groups
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Purification of the final product from reaction byproducts
Optimization strategies might include:
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Using protecting groups to control reactivity
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Employing mild reaction conditions to preserve the carbothioamide groups
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Developing stepwise synthetic approaches with purification at each stage
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Utilizing modern synthetic methods like microwave-assisted synthesis or flow chemistry
Characterization Techniques
Comprehensive characterization of 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide would likely require multiple analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC)
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Infrared (IR) spectroscopy for functional group identification
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Mass spectrometry for molecular weight confirmation
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X-ray crystallography for definitive structural determination
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Elemental analysis for composition verification
Based on data from related compounds, characteristic spectroscopic features would include distinctive NH₂ signals in the NMR spectrum and characteristic C=S stretching bands in the IR spectrum .
Future Research Directions
Biological Activity Exploration
Future research on 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide could focus on:
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Comprehensive antimicrobial screening against a broad panel of pathogens, including drug-resistant strains
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Evaluation of anticancer activity across multiple cancer cell lines
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Investigation of structure-activity relationships through systematic modification
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Exploration of potential anti-inflammatory and antioxidant properties
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Studies on mechanism of action using molecular biology techniques
Materials Science Development
In materials science, promising research directions include:
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Incorporation into conductive polymers and evaluation of electronic properties
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Development of sensor technologies exploiting the coordination capabilities
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Creation of self-assembled structures through hydrogen bonding networks
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Exploration of photophysical properties and potential applications in optoelectronics
Computational Studies
Computational approaches could provide valuable insights:
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Density functional theory (DFT) calculations to elucidate electronic structure
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Molecular docking studies to predict interactions with biological targets
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Molecular dynamics simulations to understand conformational behavior
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QSAR (Quantitative Structure-Activity Relationship) analysis to guide rational design of derivatives
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